molecular formula C14H14N4 B3178647 1,3-bis((1H-imidazol-1-yl)methyl)benzene CAS No. 69506-92-9

1,3-bis((1H-imidazol-1-yl)methyl)benzene

Cat. No. B3178647
CAS RN: 69506-92-9
M. Wt: 238.29 g/mol
InChI Key: HGYFIFXDQPTNHU-UHFFFAOYSA-N
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Patent
US07655323B2

Procedure details

To a 500 mL round bottom flask equipped with a stirbar was added 11.6 g imidazole (170 mmol) and 9.55 g (170 mmol) finely pulverized potassium hydroxide. These were stirred in 200 mL acetone until the solution became yellow translucent. 15.0 g (56.8 mmol) α,α′-dibromo-m-xylene was then added, and the solution was stirred at room temperature overnight. The cloudy solution was filtered, and the white solids rinsed with acetone. The resulting filtrate was dried on silica and partitioned on a silica gel column using 30/70 acetonitrile/methanol as eluent. The product fractions were evaporated of solvent and the resulting oil recrystallized from ethyl acetate/hexanes to give 8.65 g 1-[3-(1H-imidazole-1yl-methyl)benzyl]-1H-imidazole as a white solid.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[K+].Br[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16]Br)[CH:11]=1>CC(C)=O>[N:1]1([CH2:9][C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[CH2:16][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrCC1=CC(=CC=C1)CBr
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL round bottom flask equipped with a stirbar
FILTRATION
Type
FILTRATION
Details
The cloudy solution was filtered
WASH
Type
WASH
Details
the white solids rinsed with acetone
CUSTOM
Type
CUSTOM
Details
The resulting filtrate was dried on silica
CUSTOM
Type
CUSTOM
Details
partitioned on a silica gel column
CUSTOM
Type
CUSTOM
Details
The product fractions were evaporated of solvent
CUSTOM
Type
CUSTOM
Details
the resulting oil recrystallized from ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(C=NC=C1)CC=1C=C(CN2C=NC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.65 g
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.